molecular formula C7H2F10N2 B1304062 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole CAS No. 261761-18-6

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

Cat. No.: B1304062
CAS No.: 261761-18-6
M. Wt: 304.09 g/mol
InChI Key: NRCIMEQWUAWYIM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a heterocyclic compound characterized by the presence of trifluoromethyl and heptafluoropropyl groups attached to a pyrazole ring

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and physiological responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to modulate enzyme activity and cellular processes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux of key intermediates, leading to changes in metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of trifluoromethylated and heptafluoropropylated building blocks, which are subjected to cyclization reactions to form the pyrazole ring. For instance, the cyclization of β-amino cyclic ketones can be employed to assemble trifluoromethylated fused tricyclic pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. For example, palladium-catalyzed carbonylative reactions have been utilized to synthesize similar trifluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl and heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and heptafluoropropyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is unique due to the presence of both trifluoromethyl and heptafluoropropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCIMEQWUAWYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382159
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-18-6
Record name 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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